molecular formula C11H11N3OS2 B043259 Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- CAS No. 64387-67-3

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B043259
CAS No.: 64387-67-3
M. Wt: 265.4 g/mol
InChI Key: CXGNGMANBKYIEF-UHFFFAOYSA-N
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Description

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with benzyl chloride under basic conditions to form the intermediate benzylthio-1,3,4-thiadiazole. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and activating caspase enzymes. The compound can also inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(phenylmethyl)-: Another thiadiazole derivative with similar biological activities.

    Phenoxy acetamide derivatives: Known for their pharmacological activities, including anticancer and antimicrobial properties.

    N-phenylacetamide sulphonamides: Exhibits good analgesic activity and potential therapeutic applications.

Uniqueness

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- stands out due to its unique combination of a thiadiazole ring and a benzylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGNGMANBKYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214596
Record name Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
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Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64387-67-3
Record name N-[5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide
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Record name N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Record name NSC523937
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Record name Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
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Record name N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide
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Record name N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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